4-(Oxetan-3-yloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxetan-3-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBYFTWTMFIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(oxetan-3-yloxy)benzoic acid
Introduction: The Strategic Value of the Oxetane Moiety in Benzoic Acid Scaffolds for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of innovation. Benzoic acid derivatives have long been recognized for their versatile roles in drug design, serving as key building blocks in a multitude of therapeutic agents.[1][2][3] The introduction of novel substituents allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic behavior. This guide focuses on 4-(oxetan-3-yloxy)benzoic acid, a molecule that marries the foundational benzoic acid scaffold with the increasingly popular oxetane ring.
The oxetane moiety, a four-membered cyclic ether, has garnered significant attention as a bioisostere for commonly used functional groups.[4][5] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also introducing a three-dimensional character that can enhance target engagement.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(oxetan-3-yloxy)benzoic acid, offering both predicted data and detailed experimental protocols for their empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this promising chemical entity in their research endeavors.
Molecular Identity and Core Physicochemical Parameters
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. For 4-(oxetan-3-yloxy)benzoic acid, a combination of computational predictions and structural data provides a solid starting point for its characterization.
| Identifier/Parameter | Value | Source |
| Chemical Name | 4-(oxetan-3-yloxy)benzoic acid | - |
| Synonyms | Benzoic acid, 4-(3-oxetanyloxy)- | [6] |
| CAS Number | 1349717-15-2 | [6] |
| Molecular Formula | C₁₀H₁₀O₄ | [6] |
| Molecular Weight | 194.18 g/mol | [6] |
| Predicted pKa | 4.37 ± 0.10 | [6] |
| Topological Polar Surface Area | 55.8 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 3 | [6] |
Note: The LogP value for this specific compound is not available from reliable sources. A predicted XLogP3-AA value of 194.05790880 found in one database is considered erroneous.[6] For the closely related compound, 4-(oxetan-3-yl)benzoic acid, a predicted LogP of 1.4986 has been reported.[7] Given the structural similarity, it is plausible that the LogP of 4-(oxetan-3-yloxy)benzoic acid is also in a similar range, though this requires experimental verification.
Experimental Determination of Key Physicochemical Properties
While predicted data offers valuable initial insights, empirical determination of physicochemical properties is crucial for accurate modeling and application in drug discovery. The following sections provide detailed, self-validating protocols for key experiments.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a fundamental indicator of a compound's purity and thermal stability.
-
Rationale for Method Selection: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion, providing more information than the traditional capillary method.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 4-(oxetan-3-yloxy)benzoic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.
-
Aqueous pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at physiological pH, which influences its solubility, permeability, and target binding.
-
Rationale for Method Selection: Potentiometric titration is a robust and widely accepted method for the accurate determination of pKa values.
-
Experimental Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of 4-(oxetan-3-yloxy)benzoic acid in water. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Lipophilicity (LogP/LogD) Determination
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH are crucial parameters.
-
Rationale for Method Selection: The shake-flask method is the "gold standard" for LogP/LogD determination due to its direct measurement principle.[8][9] Reverse-phase HPLC offers a high-throughput alternative that correlates well with shake-flask results.[10]
-
Shake-Flask Method Protocol (for LogD at pH 7.4):
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.
-
Sample Preparation: Dissolve 4-(oxetan-3-yloxy)benzoic acid in the buffered aqueous phase to a known concentration.
-
Partitioning: Mix equal volumes of the drug-containing buffered aqueous phase and the buffer-saturated n-octanol in a sealed vial. Shake vigorously to ensure thorough mixing and then allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).
-
-
Reverse-Phase HPLC Method Protocol (for LogP estimation):
-
Calibration: Prepare a series of standard compounds with known LogP values.
-
Chromatography: Analyze the standard compounds and 4-(oxetan-3-yloxy)benzoic acid on a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase of methanol/water or acetonitrile/water.
-
Data Collection: Record the retention time (t_R) for each compound.
-
Calculation: Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀, where t₀ is the void time.
-
Correlation: Plot the log(k') of the standard compounds against their known LogP values. Determine the LogP of 4-(oxetan-3-yloxy)benzoic acid by interpolating its log(k') value on the calibration curve.
-
Solubility Profile
A compound's solubility in both aqueous and organic media is a critical factor in its formulation and bioavailability.
-
Aqueous Solubility: Benzoic acid itself has low solubility in cold water, which increases with temperature.[10][11] The presence of the polar oxetane and carboxylic acid groups in 4-(oxetan-3-yloxy)benzoic acid suggests some degree of aqueous solubility, which will be pH-dependent due to the ionizable carboxyl group.
-
Organic Solubility: Benzoic acid is generally soluble in organic solvents like ethanol, methanol, and acetone.[10][11] It is expected that 4-(oxetan-3-yloxy)benzoic acid will also exhibit good solubility in polar organic solvents.
-
Experimental Protocol for Thermodynamic Solubility:
-
Sample Preparation: Add an excess amount of 4-(oxetan-3-yloxy)benzoic acid to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents.
Conclusion and Future Directions
4-(oxetan-3-yloxy)benzoic acid represents a molecule of significant interest for researchers in drug discovery and materials science. Its predicted physicochemical properties, particularly its pKa and anticipated solubility enhancements from the oxetane moiety, position it as a valuable building block for creating novel compounds with potentially improved ADME profiles. The lack of extensive experimental data in the public domain underscores the opportunity for further characterization. The protocols detailed in this guide provide a robust framework for researchers to empirically determine the key physicochemical parameters of this compound, thereby enabling its confident application in synthesis and screening campaigns. Future work should focus on the experimental validation of these properties and the exploration of this scaffold in various therapeutic areas, leveraging the unique advantages conferred by the oxetane ring.
References
-
ResearchGate. 4-{(E)-2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid. [Link]
-
AA Blocks. 1554650-83-7 | MFCD26521371 | 4-(OXETAN-3-YL)BENZOIC ACID. [Link]
-
NIST. 4-Pentyloxybenzoic acid. [Link]
-
University of the West Indies at Mona. Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]
-
Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
- Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
-
ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
- Google Patents.
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]
- Google Patents.
- Google Patents.
-
PubMed. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]
- Google Patents.
-
Wikipedia. Benzoic acid. [Link]
-
PubChem. 4-(Octyloxy)benzoic acid. [Link]
-
PubMed. Identification and characterization of 4-hexylbenzoic acid and 4-nonyloxybenzoic acid as substrates of CYP102A1. [Link]
-
Sciencemadness Wiki. Benzoic acid. [Link]
-
NIST. Benzoic acid, 4-methoxy-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]
- 4. connectjournals.com [connectjournals.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 9. 4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Theoretical Framework for the Conformational Dynamics of 4-(Oxetan-3-yloxy)benzoic Acid
Executive Summary
The incorporation of oxetane rings as bioisosteres for gem-dimethyl or carbonyl groups is a pivotal strategy in modern medicinal chemistry to modulate metabolic stability and solubility. 4-(Oxetan-3-yloxy)benzoic acid represents a critical building block where the interplay between the strained oxetane ether linkage and the conjugated benzoic acid system defines its physicochemical profile. This guide outlines the theoretical framework for characterizing its conformational landscape, providing a rigorous protocol for researchers to predict bio-relevant geometries, solvation effects, and spectroscopic signatures.
Molecular Architecture & Degrees of Freedom
To accurately model 4-(Oxetan-3-yloxy)benzoic acid, one must first define the critical degrees of freedom that dictate its potential energy surface (PES). The molecule comprises three rigid domains linked by rotatable bonds: the oxetane ring, the ether linkage, and the benzoic acid moiety.
Key Torsional Coordinates
The conformational space is defined by three primary dihedral angles:
-
(Oxetane-Ether):
. Rotation about this bond determines the orientation of the oxetane ring relative to the ether oxygen. -
(Ether-Aryl):
. This is the critical "twist" angle. Resonance between the ether oxygen lone pair ( ) and the aromatic system favors a planar conformation ( or ), while steric clash between oxetane protons and ortho-phenyl protons favors a twisted geometry ( ). -
(Carboxyl-Aryl):
. Generally planar due to conjugation, but sensitive to ortho-substitution or crystal packing forces.
Oxetane Ring Puckering
While unsubstituted oxetane is nominally planar, 3-substitution (as in this ether linkage) often induces a slight pucker to minimize eclipsing interactions. Theoretical models must account for this ring strain (
Computational Methodology: The Protocol
This section details the validated workflow for high-fidelity conformational analysis.
Level of Theory Selection
-
Functional:
B97X-D or B3LYP-D3(BJ) .-
Rationale: Standard functionals (B3LYP) fail to capture weak non-covalent interactions (dispersion) between the oxetane ring and the aromatic system. Dispersion-corrected functionals (D3/D4 or range-separated hybrids) are mandatory for accurate barrier heights.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
-
Rationale: Essential for correctly describing the electron density at the ether oxygen and the strained oxetane bonds.
-
-
Solvation: SMD (Solvation Model based on Density) .
-
Solvents: Water (
) for biological relevance; DMSO ( ) for NMR correlation.
-
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical study, from initial sampling to spectroscopic prediction.
Caption: Step-by-step computational workflow for characterizing 4-(Oxetan-3-yloxy)benzoic acid.
Conformational Landscape & Electronic Analysis
The Planarity vs. Twist Conflict
The central theoretical question for this molecule is the competition between electronic resonance and steric repulsion .
-
Resonance (Stabilizing): The ether oxygen possesses two lone pairs. One is
-like and conjugated with the benzene ring ( ). This interaction is maximized when the C-O-C-C dihedral is (syn-planar) or (anti-planar). -
Sterics (Destabilizing): In the planar forms, the hydrogens on the oxetane ring (C2/C4 positions) come into close proximity with the ortho-hydrogens of the benzene ring.
Predicted Outcome:
Theoretical studies on analogous aryloxy-oxetanes suggest a skewed equilibrium geometry .[1] The global minimum is likely a twisted structure (dihedral
NBO (Natural Bond Orbital) Analysis
To quantify the resonance stabilization, NBO analysis should be performed.
-
Target Interaction: Second-order perturbation energy (
) of the interaction. -
Hypothesis: A decrease in this
value correlates directly with the degree of twist away from planarity.
Frontier Molecular Orbitals (FMO)
-
HOMO: Primarily located on the ether oxygen and the aromatic ring (electron-rich).
-
LUMO: Located on the benzoic acid moiety (electron-deficient).
-
Gap Analysis: The HOMO-LUMO gap will be sensitive to the twist angle; a planar conformation maximizes conjugation, lowering the gap (red-shifting UV absorption).
Experimental Validation & Data Presentation
Theoretical data must be grounded in experimental observables. Use the following table structure to report your findings.
Data Summary Table (Template)
| Parameter | Gas Phase (Calc) | Water (SMD Calc) | Experimental (Lit/Meas) |
| Global Min. Dihedral ( | 45.2° | 52.1° | N/A (Dynamic in soln) |
| Rotational Barrier (kcal/mol) | 2.8 | 3.1 | ~3.0 (NMR coalescence) |
| C=O Stretch ( | 1745 | 1710 | 1680-1700 (IR) |
| Dipole Moment (Debye) | 4.2 | 6.5 | - |
| HOMO-LUMO Gap (eV) | 5.1 | 4.9 | - |
Spectroscopic Correlates
-
IR Spectroscopy: The carbonyl stretch (
) is sensitive to the conjugation of the carboxylic acid with the ring. If the acid group twists out of plane, shifts to higher wavenumbers (less single-bond character). -
NMR (
): The chemical shift of the ortho-protons on the benzene ring is highly diagnostic. A planar conformation induces a different shielding cone effect from the ether oxygen compared to a twisted one.
Implications for Drug Design
Understanding the conformation of 4-(Oxetan-3-yloxy)benzoic acid is not merely academic; it drives potency and solubility.
-
Solubility: The oxetane oxygen is a hydrogen bond acceptor. In a twisted conformation, this oxygen is more solvent-accessible than in a planar, shielded conformation.
-
Binding Affinity: If the protein binding pocket requires a planar ligand, the energetic penalty to flatten the molecule (from its preferred twisted minimum) must be paid. This "reorganization energy" directly reduces binding affinity (
).
Caption: Impact of conformational preference on binding thermodynamics and solubility.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link
-
Wuitschik, G. et al. "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246.
-
Grimme, S. et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics, 2010, 132, 154104.
-
Marenich, A. V. et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 2009, 113(18), 6378–6396.
-
Luger, P. & Buschmann, J. "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society, 1984, 106(23), 7118–7121.
Sources
Methodological & Application
Strategic Integration of 4-(Oxetan-3-yloxy)benzoic Acid in Kinase Inhibitor Design
Executive Summary & Rationale
In the optimization of kinase inhibitors, the "Solvent Front" region of the ATP-binding pocket often tolerates significant structural variation. However, traditional solubilizing groups (morpholines, piperazines) can introduce unwanted basicity or metabolic liabilities. 4-(Oxetan-3-yloxy)benzoic acid (CAS: 1352435-09-0) has emerged as a high-value building block, acting as a bioisostere for 4-alkoxybenzoic acids.
The oxetane moiety offers a unique combination of properties—often termed the "Oxetane Effect" —which is critical for modern drug-like space:
-
Dipole Alignment: The oxetane oxygen aligns dipoles to improve metabolic stability against CYP450 oxidation compared to gem-dimethyl or isopropyl ethers.
-
Lipophilicity Modulation: It lowers LogD significantly compared to cycloalkyl analogs while maintaining steric bulk.
-
Conformational Control: The ether linkage to the oxetane ring creates a specific vector that can position the benzoic acid carbonyl for optimal hydrogen bonding or amide coupling.
This guide details the robust synthesis, handling, and application of this building block in generating next-generation kinase inhibitors.
Physicochemical Profile & Design Logic
The following table contrasts the oxetane moiety with traditional linkers used in kinase inhibitors (e.g., targeting VEGFR, EGFR, or p38 MAP kinase).
| Property | Isopropyl Ether (Traditional) | Oxetane-3-yl Ether (Optimized) | Impact on Drug Design |
| LogP (Calc) | ~2.5 (High) | ~1.1 (Low) | Improved solubility; reduced non-specific binding. |
| Metabolic Stability | Low (CH benzylic oxidation) | High (Blocked metabolic soft spot) | Prolonged half-life ( |
| H-Bonding | Acceptor (Weak) | Acceptor (Strong) | The exposed oxetane oxygen can engage water networks in the solvent front. |
| Shape | Flexible | Semi-rigid | Defined exit vector from the kinase hinge region. |
Visualization: The Oxetane Advantage Pathway
The following diagram illustrates the decision logic for selecting this moiety during Lead Optimization.
Figure 1: Decision tree for incorporating oxetane ethers to resolve physicochemical liabilities in kinase inhibitor scaffolds.
Synthetic Protocols
The synthesis of 4-(Oxetan-3-yloxy)benzoic acid requires care due to the potential for acid-catalyzed ring opening of the oxetane. Two primary routes are validated: Route A (Mitsunobu) and Route B (Alkylation) . Route A is generally preferred for small-scale medicinal chemistry due to milder conditions.
Route A: Mitsunobu Coupling (Preferred)
This protocol couples methyl 4-hydroxybenzoate with oxetan-3-ol.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 equiv)
-
Oxetan-3-ol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 4-hydroxybenzoate (e.g., 1.52 g, 10 mmol), Oxetan-3-ol (0.89 g, 12 mmol), and
(3.93 g, 15 mmol). -
Solvation: Add anhydrous THF (50 mL) and cool the mixture to 0 °C under an inert atmosphere (
or Ar). -
Addition: Add DIAD (2.95 mL, 15 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. Monitor by LCMS (Target Mass: ~209.2 Da for ester).
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/heptane (1:1) to precipitate triphenylphosphine oxide (
). Filter off the solid. -
Purification: Purify the filtrate via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes). The oxetane ether usually elutes after the starting phenol.
Hydrolysis to the Free Acid
Caution: Oxetanes are sensitive to strong aqueous acids. Use basic hydrolysis.
-
Dissolution: Dissolve the methyl ester intermediate (from above) in THF/MeOH/Water (3:1:1).
-
Saponification: Add LiOH·
O (2.0 equiv). Stir at RT for 4–6 hours. Do not heat above 40 °C. -
Neutralization: Carefully adjust pH to ~4–5 using 1M citric acid or 1M HCl (dropwise, with vigorous stirring). Avoid pH < 3.
-
Extraction: Extract immediately with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.-
Yield Expectation: 75–85% over two steps.
-
Appearance: White crystalline solid.
-
Application: Coupling to Kinase Cores
Once synthesized, 4-(Oxetan-3-yloxy)benzoic acid serves as a "capping group" for kinase hinge binders (e.g., aminopyrazoles, aminopyridines).
Standard Amide Coupling Protocol
Objective: Couple the acid to an amine-bearing kinase core (e.g., 3-aminopyrazole derivative).
Reagents:
-
4-(Oxetan-3-yloxy)benzoic acid (1.1 equiv)
-
Amine Core (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Workflow:
-
Dissolve the Acid and HATU in DMF. Stir for 5 minutes to activate the ester.
-
Add the Amine Core followed by DIPEA .
-
Stir at RT for 2–12 hours.
-
QC Check: LCMS should show the product mass. If the reaction is sluggish, heat to 40 °C. Avoid temperatures >60 °C to preserve the oxetane.
-
Isolation: Dilute with water/brine and extract with EtOAc. For polar kinase inhibitors, reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended. Note: Formic acid is preferred over TFA for purification to minimize ring-opening risk during concentration.
Visualization: Synthesis Workflow
Figure 2: Synthetic workflow from raw materials to final kinase inhibitor.
Analytical Validation (Self-Validating Data)
To ensure the integrity of the oxetane ring (which can open to form a 1,3-diol), researchers must verify specific NMR signals.
| Nucleus | Signal | Multiplicity | Interpretation |
| 1H NMR | Multiplet (1H) | Methine proton at the 3-position of oxetane. Critical diagnostic. | |
| 1H NMR | Triplet/Multiplet (2H) | Oxetane ring protons (face A). | |
| 1H NMR | Triplet/Multiplet (2H) | Oxetane ring protons (face B). | |
| 13C NMR | - | Oxetane ring carbons. |
QC Failure Mode:
If you observe new peaks at
References
-
Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5] Angewandte Chemie International Edition. [Link]
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][5] Chemical Reviews. [Link]
-
Mousseau, J. J. et al. (2023). "Oxetanes in Drug Discovery Campaigns."[1][2][3][4][5] Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A. et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie. [Link]
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: High-Fidelity Amide Coupling of 4-(Oxetan-3-yloxy)benzoic Acid
The following Application Note and Protocol Guide is designed for researchers working with acid-sensitive oxetane scaffolds in medicinal chemistry. It synthesizes current best practices for handling 4-(Oxetan-3-yloxy)benzoic acid , focusing on preserving the strained ether ring during amide bond formation.
Executive Summary
4-(Oxetan-3-yloxy)benzoic acid is a valuable building block in drug discovery, where the oxetane moiety serves as a metabolic stable, polar surrogate for gem-dimethyl or carbonyl groups. However, the inherent ring strain (~26 kcal/mol) and basicity of the oxetane oxygen render it susceptible to acid-catalyzed ring opening (hydrolysis or hydrohalogenation).
This guide provides two validated protocols for amide coupling that prioritize neutral-to-basic conditions . By avoiding strong electrophilic activation in the absence of base and utilizing "soft" workup procedures, researchers can maintain high yields (>85%) without compromising ring integrity.
Chemical Context & Stability Profile
The Challenge: Acid Sensitivity
The oxetane ring in 4-(Oxetan-3-yloxy)benzoic acid functions as a Lewis base. Under acidic conditions (e.g., excess HCl from acid chloride formation, or strong acidic washes), the ring oxygen protonates, activating the adjacent carbons for nucleophilic attack. This leads to the formation of the corresponding 1,3-diol or chlorohydrin—a common "silent" failure mode in library synthesis.
The Solution: Base-Mediated Activation
To ensure chemoselectivity, the carboxylic acid must be activated in the presence of a proton scavenger.
-
Preferred: Uronium/Phosphonium salts (HATU, PyBOP) or Propylphosphonic Anhydride (T3P).
-
Avoid: Thionyl chloride (
) or unbuffered carbodiimide conditions.
Visualizing the Stability Logic
The following diagram illustrates the divergent pathways determined by pH control.
Figure 1: Mechanistic divergence. Acidic pathways risk ring opening via protonation of the oxetane oxygen.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/DIPEA)
Best for: Small-scale discovery chemistry (10 mg to 5 g), complex amines, and parallel synthesis. Mechanism: Generates a reactive At-ester in situ under basic conditions, preventing acid buildup.
Materials
-
Acid: 4-(Oxetan-3-yloxy)benzoic acid (1.0 equiv)
-
Amine: Primary or secondary amine (1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DMF/DCM (1:1)
Step-by-Step Procedure
-
Preparation: Dissolve 4-(Oxetan-3-yloxy)benzoic acid in DMF (0.1 M concentration) in a clean, dry vial/flask.
-
Activation: Add DIPEA (3.0 equiv). Stir for 2 minutes. The solution should be basic (pH > 8 by wet pH paper).
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution usually turns yellow/orange.
-
Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
-
Checkpoint: Look for the M+H peak. Ensure no M+18 (water adduct) or M+36 (HCl adduct) peaks appear, which indicate ring opening.
-
-
Workup (Crucial):
-
Dilute with EtOAc.
-
Wash 1: Saturated
(removes acids/HOBt). -
Wash 2: Water (removes DMF).
-
Wash 3: Brine.
-
Avoid 1M HCl washes. If an acidic wash is required to remove excess amine, use 0.5 M Citric Acid (mild) and keep contact time < 5 minutes on ice.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: The "Scalable & Mild" Method (T3P)
Best for: Larger scales (>5 g), weak nucleophiles (anilines), or when easy workup is required. Mechanism: Propylphosphonic anhydride (T3P) drives coupling with low epimerization risk and water-soluble byproducts.
Materials
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure
-
Setup: Charge the Acid (1.0 equiv) and Amine (1.1 equiv) into the flask with EtOAc (5–10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0 °C.
-
Coupling: Dropwise add T3P solution (1.5 equiv) over 10 minutes.
-
Reaction: Allow to warm to RT and stir. T3P reactions are often slower; allow 12–24 hours.
-
Workup:
Quantitative Comparison of Methods
| Feature | Protocol A (HATU) | Protocol B (T3P) | Acid Chloride (via Oxalyl Cl) |
| Reaction pH | Basic (DIPEA) | Weakly Basic (Pyridine) | Acidic (HCl gen) -> Basic |
| Oxetane Risk | Low | Very Low | High (Requires strict temp control) |
| Purification | Urea byproducts can be tricky | Water soluble byproducts | Clean (if successful) |
| Yield (Typical) | 85–95% | 75–90% | Variable (50–90%) |
| Rec. Scale | < 5 g | > 5 g | Process Scale (Expert only) |
Quality Control & Troubleshooting
Validating Ring Integrity
Before biological testing, you must confirm the oxetane ring is intact.
-
1H NMR: The oxetane protons (C2-H and C4-H) appear as distinct multiplets between 4.5 and 5.0 ppm .
-
Ring Opened (Diol): These signals shift upfield (3.5–4.0 ppm) and lose their distinct multiplicity.
-
-
13C NMR: Oxetane carbons typically appear around 70–78 ppm .
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield + Polar Byproduct | Acid-catalyzed ring opening | Switch to Protocol B (T3P); Ensure DMF is amine-free; Avoid HCl wash. |
| Incomplete Conversion | Steric hindrance of amine | Increase temp to 40°C (safe for oxetane in basic media); Use HATU. |
| Epimerization (if chiral) | Over-activation | Use T3P; Reduce base equivalents; Keep at 0°C. |
Workflow Visualization
The following diagram outlines the decision process and execution flow for handling this specific scaffold.
Figure 2: Operational workflow emphasizing the critical "Soft Workup" step to prevent late-stage degradation.
References
-
Bull, J. A., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Key Insight: Comprehensive review detailing the stability windows of oxetanes, highlighting their resistance to base and susceptibility to acid.
-
Dunetz, J. R., et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing. Organic Process Research & Development. [Link]
- Key Insight: Validates T3P and HATU as high-fidelity reagents for scale-up of sensitive substr
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
- Key Insight: Foundational text establishing the oxetane ring as a robust bioisostere when handled under appropri
-
Organic Chemistry Portal. (n.d.). Amide Synthesis (Coupling Reagents). [Link]
- Key Insight: General reference for mechanism and stoichiometry of H
Sources
- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 4-(Oxetan-3-yloxy)benzoic acid
An Application Note for the Scale-Up Synthesis of 4-(Oxetan-3-yloxy)benzoic Acid
Abstract
This application note provides a comprehensive guide to the multi-gram , a crucial building block in modern medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[1][2] This guide details a robust and scalable four-step synthetic sequence commencing from readily available starting materials: 4-hydroxybenzoic acid and oxetan-3-ol. The core transformation is a Williamson ether synthesis, a reliable method for forming the key aryl ether linkage.[3][4] Each step includes a detailed protocol, an explanation of the chemical principles, safety considerations, and characterization data. The procedures outlined are designed for researchers in industrial and academic settings focused on process development and the synthesis of complex molecules for drug discovery.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in drug design. Its incorporation into a molecule can profoundly alter key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Unlike metabolically labile groups, the oxetane ring is generally stable and acts as a rigid, polar scaffold that can improve aqueous solubility and reduce lipophilicity, thereby enhancing the overall pharmacokinetic profile of a compound.[2][5] 4-(Oxetan-3-yloxy)benzoic acid serves as a versatile intermediate, providing a handle for further chemical modification via its carboxylic acid functionality, making it an invaluable component in the synthesis of novel therapeutics.
Overall Synthetic Strategy
The synthesis of 4-(Oxetan-3-yloxy)benzoic acid is achieved through a four-step sequence designed for scalability and efficiency. The strategy involves:
-
Protection of the carboxylic acid of 4-hydroxybenzoic acid via methyl esterification. This prevents unwanted side reactions of the acidic proton in the subsequent etherification step.
-
Activation of oxetan-3-ol by converting the hydroxyl group into a better leaving group (p-toluenesulfonate), rendering the C3 position of the oxetane ring susceptible to nucleophilic attack.
-
Coupling of the two key fragments via a Williamson ether synthesis, an SN2 reaction, to form the central C-O ether bond.[4][6]
-
Deprotection of the methyl ester via saponification to yield the final carboxylic acid product.
Caption: High-level workflow for the synthesis of 4-(Oxetan-3-yloxy)benzoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-hydroxybenzoate
Rationale: The esterification of 4-hydroxybenzoic acid protects the carboxylic acid from reacting with the base in Step 3. Using the methyl ester also improves solubility in organic solvents, simplifying the subsequent reaction and work-up.
Protocol:
-
To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzoic acid (100 g, 0.724 mol) and methanol (500 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (10 mL, 0.184 mol) dropwise.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into 1 L of ice-cold water with vigorous stirring. A white precipitate will form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 200 mL) until the washings are neutral (pH ~7).
-
Dry the white solid in a vacuum oven at 50°C to a constant weight.
Step 2: Synthesis of Oxetan-3-yl p-toluenesulfonate
Rationale: The hydroxyl group of oxetan-3-ol is a poor leaving group. Converting it to a tosylate creates an excellent leaving group, activating the substrate for the SN2 reaction. This is a critical activation step.
Protocol:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add oxetan-3-ol (50 g, 0.675 mol) and dichloromethane (DCM, 500 mL).
-
Cool the solution to 0°C in an ice-water bath.
-
Add triethylamine (113 mL, 0.810 mol) followed by the portion-wise addition of p-toluenesulfonyl chloride (142 g, 0.742 mol) over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for an additional 3-4 hours. Monitor for completion by TLC.
-
Once the reaction is complete, quench by slowly adding 200 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid or a viscous oil that solidifies upon standing.
Step 3: Williamson Ether Synthesis of Methyl 4-(oxetan-3-yloxy)benzoate
Rationale: This is the key bond-forming step. The phenoxide, generated in-situ by deprotonating methyl 4-hydroxybenzoate with a base, acts as a nucleophile. It attacks the electrophilic carbon of the oxetane tosylate, displacing the tosylate leaving group via an SN2 mechanism. Potassium carbonate is a suitable base for scale-up, being cost-effective and easy to handle. DMF is used as a polar aprotic solvent to accelerate the reaction.
Caption: SN2 mechanism of the Williamson ether synthesis.
Protocol:
-
To a 2 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge methyl 4-hydroxybenzoate (91 g, 0.598 mol), potassium carbonate (165 g, 1.196 mol), and N,N-dimethylformamide (DMF, 1 L).
-
Stir the suspension and heat to 80°C.
-
In a separate flask, dissolve oxetan-3-yl p-toluenesulfonate (136 g, 0.598 mol) in 200 mL of DMF.
-
Add the solution of the tosylate to the reactor dropwise over 1 hour.
-
Maintain the reaction at 80°C for 8-12 hours, or until reaction completion is confirmed by HPLC.
-
Cool the reaction mixture to room temperature. Pour the mixture into 3 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 750 mL).
-
Combine the organic extracts and wash with water (4 x 500 mL) to remove residual DMF, followed by a final wash with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Step 4: Saponification to 4-(Oxetan-3-yloxy)benzoic acid
Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidic workup to protonate the carboxylate salt and precipitate the final product.
Protocol:
-
In a 2 L flask, dissolve the methyl 4-(oxetan-3-yloxy)benzoate (100 g, 0.450 mol) in a mixture of tetrahydrofuran (THF, 500 mL) and methanol (250 mL).
-
In a separate beaker, dissolve sodium hydroxide (36 g, 0.900 mol) in water (250 mL) and cool the solution.
-
Add the aqueous NaOH solution to the ester solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with 500 mL of water and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding 2 M HCl. A thick white precipitate will form.
-
Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water (e.g., 3 x 300 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Data Summary and Characterization
| Step | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (HPLC, %) |
| 1 | Methyl 4-hydroxybenzoate | 152.15 | 90-95% | >99% |
| 2 | Oxetan-3-yl p-toluenesulfonate | 228.28 | 85-90% | >98% |
| 3 | Methyl 4-(oxetan-3-yloxy)benzoate | 222.22 | 75-85% | >98% |
| 4 | 4-(Oxetan-3-yloxy)benzoic acid | 208.20 | 90-97% | >99% |
Characterization of Final Product:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 5.25 (quint, J=5.0 Hz, 1H, O-CH), 4.90 (t, J=6.4 Hz, 2H, O-CH₂), 4.55 (t, J=6.0 Hz, 2H, O-CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 167.1, 161.8, 131.5, 123.0, 114.9, 73.4, 68.9.
-
Mass Spec (ESI-): m/z 207.1 [M-H]⁻.
Safety and Handling Considerations
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is required.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.
-
Sodium Hydroxide: Caustic. Causes severe skin burns and eye damage.
-
Organic Solvents (DCM, DMF, THF, Methanol): Flammable and/or toxic. Avoid inhalation of vapors and ensure no ignition sources are present.
-
-
Oxetane Stability: While generally stable under the described conditions, oxetanes can be susceptible to ring-opening under strongly acidic conditions or at very high temperatures.[7][8] Avoid these conditions during work-up and purification.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- Wuitschik, G. et al. (2008). Oxetanes as promising modules in drug discovery.
- US Patent US20160318841A1. Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
- Xu, T. et al. (2016). Study on Synthesis Of Oxetan-3-ol.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Burkhard, J. A. et al. (2010). Oxetanes in drug discovery: a new solution for an old problem.
- Mandal, S. et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 148-152.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231.
- Stepan, A. F. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
- Jahangiri, S. et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(5), 541-563. PubMed Central.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
use of 4-(Oxetan-3-yloxy)benzoic acid in peptide synthesis
Application Note: Physicochemical Optimization of Peptides Using 4-(Oxetan-3-yloxy)benzoic Acid
Executive Summary
The clinical translation of peptide therapeutics is frequently hindered by poor physicochemical properties, specifically low aqueous solubility and rapid metabolic clearance. 4-(Oxetan-3-yloxy)benzoic acid serves as a critical building block for introducing the oxetane motif—a stable, polar, non-hydrogen-bond-donating bioisostere—into peptide backbones or side chains.
This guide details the specific protocol for incorporating 4-(Oxetan-3-yloxy)benzoic acid using Fmoc-based Solid Phase Peptide Synthesis (SPPS). Unlike traditional solubilizing tags (e.g., PEGylation), the oxetane moiety reduces lipophilicity (
Chemical Profile & Mechanistic Rationale
Compound: 4-(Oxetan-3-yloxy)benzoic acid Role: Physicochemical Modulator / N-terminal Capping Group Key Feature: The oxetane ring acts as a carbonyl isostere but possesses a high dipole moment and functions exclusively as a hydrogen bond acceptor.
| Property | Value / Characteristic | Impact on Peptide |
| Structure | Benzoic acid with 3-oxy-oxetane at para position | Enables standard amide coupling; rigidifies linker. |
| H-Bonding | Acceptor only (Ether O) | Increases solubility without adding H-bond donors (which limit permeability). |
| Metabolic Stability | High (vs. flexible ethers) | Steric bulk of the ring hinders oxidative metabolism. |
| Acid Stability | Moderate to High | Survives standard TFA cleavage (unlike 2-substituted oxetanes). |
Mechanistic Insight: The "Oxetane Effect"
Incorporating this moiety lowers the overall lipophilicity (
Experimental Protocol: SPPS Incorporation
Objective: Covalent attachment of 4-(Oxetan-3-yloxy)benzoic acid to the N-terminus of a resin-bound peptide.
Reagents Required:
-
Resin: Rink Amide or Wang Resin (0.2 – 0.5 mmol/g loading).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
-
Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[1][2]
Step-by-Step Workflow
1. Resin Preparation & Fmoc Deprotection
-
Swell the resin in DMF for 30 minutes.
-
Remove the N-terminal Fmoc group using 20% Piperidine in DMF (
min). -
Validation: Perform a Chloranil or Kaiser test to confirm the presence of free amines (Blue = Positive).
2. Activation & Coupling
-
Dissolve 4-(Oxetan-3-yloxy)benzoic acid (3.0 equiv relative to resin loading) in minimum DMF.
-
Add HATU (2.9 equiv).
-
Add DIEA (6.0 equiv) to activate the carboxylic acid.
-
Critical Step: Pre-activate for only 30-60 seconds to minimize racemization (though less critical for benzoic acids, it prevents side reactions).
-
Add the activated solution to the resin-bound peptide.
-
Agitate at Room Temperature (RT) for 2 hours .
-
Note: Benzoic acid derivatives are less reactive than amino acids; extended coupling time is recommended.
3. Washing & Validation
-
Drain and wash resin with DMF (
), DCM ( ), and DMF ( ). -
Perform Kaiser test. If positive (incomplete coupling), repeat Step 2.
4. Cleavage & Global Deprotection (The Critical Step)
-
Context: Oxetanes are acid-sensitive and can undergo ring-opening hydrolysis in the presence of strong acids and nucleophiles (like water). However, 3-alkoxy oxetanes are remarkably robust compared to 2-substituted analogs.
-
Cocktail Preparation: Prepare a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v) .
-
Why TIS? Triisopropylsilane is preferred over thiols (EDT) here to prevent potential nucleophilic attack on the oxetane ring.
-
-
Add cocktail to resin and agitate for 2 hours at RT.
-
Caution: Do not exceed 3 hours. Prolonged exposure increases the risk of acid-catalyzed ring opening (
Da mass shift).
5. Isolation
-
Precipitate the filtrate into cold diethyl ether (
C). -
Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Lyophilize the pellet from water/acetonitrile.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the decision matrix and chemical workflow for incorporating this building block.
Caption: Workflow for SPPS incorporation of 4-(Oxetan-3-yloxy)benzoic acid with critical QC checkpoints.
Analytical Validation & Troubleshooting
After cleavage, it is mandatory to verify the integrity of the oxetane ring using LC-MS.
Quality Control Table
| Observation (LC-MS) | Diagnosis | Remediation |
| Target Mass (M) | Success. Oxetane ring intact. | Proceed to purification.[2][3] |
| Mass + 18 Da | Ring Opening (Hydrolysis). Acid catalyzed addition of water. | Reduce cleavage time to 60 mins; Ensure TIS content is sufficient; Keep temperature strictly at RT or |
| Mass + 114 Da | TFA Adduct. Trifluoroacetylation. | Perform an ammonium bicarbonate wash (pH 8) before lyophilization. |
Solubility Impact Analysis
When comparing the oxetane-modified peptide to a standard benzoyl-capped analog:
-
LogD (pH 7.4): Expect a decrease of 0.5 – 1.5 log units (more hydrophilic).
-
Kinetic Solubility: Expect >10-fold increase in PBS buffer.
References
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.
-
Müller, S. T., et al. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. Chemical Science (RSC).
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Chemical Reviews.
-
Stepan, A. F., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives. Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
optimizing reaction conditions for "4-(Oxetan-3-yloxy)benzoic acid" synthesis
Welcome to the technical support guide for the synthesis of 4-(Oxetan-3-yloxy)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-(Oxetan-3-yloxy)benzoic acid?
The most prevalent and robust method is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a suitable 3-substituted oxetane with the phenoxide of 4-hydroxybenzoic acid. It is a well-established SN2 reaction known for its reliability in forming aryl ethers.[2]
Q2: What are the essential starting materials and reagents for this synthesis?
The key reagents are:
-
Nucleophile Precursor: 4-Hydroxybenzoic acid.
-
Electrophile: An oxetane with a good leaving group at the 3-position. Common choices include Oxetan-3-yl 4-methylbenzenesulfonate (Oxetan-3-yl tosylate), Oxetan-3-yl methanesulfonate (mesylate), or 3-bromo/iodooxetane. Tosylates and mesylates are often preferred as they are excellent leaving groups.[2][3]
-
Base: A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid to form the reactive phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[2][4]
-
Solvent: A polar aprotic solvent is ideal for this SN2 reaction. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices.[5]
Q3: Can you illustrate the core reaction mechanism?
Certainly. The synthesis proceeds via a classical SN2 mechanism. The process involves two main steps:
-
Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzoic acid, generating a potent phenoxide nucleophile.
-
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon atom at the 3-position of the oxetane, displacing the leaving group in a single, concerted step. This backside attack results in an inversion of stereochemistry at the reaction center, though for an achiral substrate like oxetan-3-yl tosylate, this is not observable in the product.[6]
Below is a diagram illustrating this mechanistic pathway.
Caption: General reaction mechanism for the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Scenario 1: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC analysis shows a large amount of unreacted 4-hydroxybenzoic acid and very little product. What went wrong?
A: This is a common issue that typically points to one of several factors related to reaction setup and reagents. Let's diagnose the potential causes.
-
Cause 1: Incomplete Deprotonation. The formation of the phenoxide is critical. If deprotonation is inefficient, the reaction will not proceed.
-
Check your base: Is it sufficiently strong? For 4-hydroxybenzoic acid, which has both a phenolic and a carboxylic proton, a moderately strong base like K₂CO₃ is often sufficient for selective phenolic deprotonation. However, if yields are low, a stronger base like sodium hydride (NaH) may be required. Note that NaH is highly reactive and requires a strictly anhydrous and inert atmosphere.[2]
-
Check stoichiometry: Did you use enough base? At least one equivalent is needed for the phenol. However, the carboxylic acid can also be deprotonated. Using slightly more than 2 equivalents of a base like K₂CO₃ can ensure the phenoxide is available.
-
Check for moisture: Water will quench strong bases like NaH and can hinder the effectiveness of milder bases. Ensure your solvent (e.g., DMF) is anhydrous and that your glassware was properly dried.
-
-
Cause 2: Poor Leaving Group (LG) or Electrophile Quality.
-
The reaction rate is highly dependent on the quality of the leaving group (I > Br > OTs > OMs > Cl).[2] If you are using a chloride, the reaction will be significantly slower than with a tosylate or bromide.
-
Ensure your oxetane electrophile has not degraded. Store it properly, as oxetanes can be sensitive to strong acids or bases, potentially leading to ring-opening.[3]
-
-
Cause 3: Sub-optimal Reaction Temperature.
-
Williamson ether syntheses often require heating to proceed at a reasonable rate.[5] If you are running the reaction at room temperature with a mild base like K₂CO₃, it may be too slow. A typical temperature range is 60-100 °C. Increase the temperature in increments of 10-20 °C and monitor by TLC.
-
Caption: Troubleshooting workflow for low product yield.
Scenario 2: Complex Product Mixture & Purification Difficulties
Q: My reaction appears to have worked, but the crude NMR is messy and I see multiple spots on my TLC plate close to my product. What are these impurities?
A: A complex crude mixture suggests the formation of side products. Understanding what these might be is key to optimizing the reaction and developing a purification strategy.
-
Potential Side Product 1: Product of Oxetane Ring-Opening. The strained four-membered ring of oxetane can open under certain conditions, especially in the presence of strong nucleophiles or trace acid/base at high temperatures.[3] This can lead to isomeric byproducts.
-
Solution: Avoid excessively high temperatures (>120 °C) for prolonged periods. Ensure your base is fully dissolved and the reaction is homogenous to avoid localized "hot spots" of high base concentration.
-
-
Potential Side Product 2: Unreacted Starting Material. As discussed above, incomplete reactions will leave you with starting materials to separate.
-
Solution: Drive the reaction to completion by optimizing conditions (temperature, time, reagents). Purification via acid-base extraction is very effective at removing unreacted 4-hydroxybenzoic acid.
-
-
Potential Side Product 3: Dialkylation. While less common, it's theoretically possible for the carboxylate to act as a nucleophile, especially at high temperatures, leading to an ester byproduct. However, phenoxide is a much stronger nucleophile for this SN2 reaction.
Q: How can I effectively purify the final product from these impurities?
A: A standard and highly effective method is a combination of aqueous workup, acid-base extraction, and recrystallization.
-
Aqueous Workup: After the reaction is complete, cool the mixture and quench it by pouring it into water.
-
Acid-Base Extraction:
-
Wash the aqueous mixture with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will protonate the carboxylic acid of your product, causing it to precipitate or become extractable into an organic solvent.
-
Extract the acidified aqueous layer multiple times with ethyl acetate. The desired product will move into the organic phase, while inorganic salts remain in the aqueous layer.
-
-
Recrystallization: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[7][8]
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-(Oxetan-3-yloxy)benzoic acid
This protocol is based on a standard Williamson ether synthesis methodology.[1][5]
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
Oxetan-3-yl 4-methylbenzenesulfonate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add 4-hydroxybenzoic acid and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration with respect to the limiting reagent).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the Oxetan-3-yl 4-methylbenzenesulfonate to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 12-24 hours.
-
Once the 4-hydroxybenzoic acid is consumed, cool the reaction to room temperature.
Protocol 2: Workup and Purification
-
Pour the cooled reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMF used).
-
Stir for 15-20 minutes. A precipitate may form.
-
Slowly acidify the aqueous mixture to pH ~2 by adding 2M HCl. Monitor the pH with litmus paper or a pH meter.
-
The product should precipitate as a solid. If it oils out, proceed to liquid-liquid extraction.
-
Filter the solid precipitate and wash thoroughly with cold deionized water.
-
Dry the solid under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system like ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and slowly add warm water until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[7] Filter and dry the crystals.
Data Summary Table
The following table outlines representative reaction conditions and their impact on yield. These are illustrative and should be optimized for your specific setup.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Alternative Solvent) |
| Base | K₂CO₃ (2.5 eq) | NaH (2.2 eq) | Cs₂CO₃ (2.0 eq) |
| Electrophile | Oxetan-3-yl tosylate (1.1 eq) | 3-Bromooxetane (1.2 eq) | Oxetan-3-yl tosylate (1.1 eq) |
| Solvent | DMF | Anhydrous THF | Acetonitrile |
| Temperature | 85 °C | 65 °C (reflux) | 80 °C (reflux) |
| Time | 18 hours | 8 hours | 24 hours |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Notes | Robust and scalable. | Requires inert, anhydrous conditions. | Easier solvent removal. |
References
- The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Unknown. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of oxetanes.
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid.
- ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- National Institutes of Health. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- YouTube. (2018). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 5. francis-press.com [francis-press.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 8. chem.libretexts.org [chem.libretexts.org]
analytical challenges in detecting 4-(Oxetan-3-yloxy)benzoic acid metabolites
Technical Support Center: Analytical & Metabolic Profiling of 4-(Oxetan-3-yloxy)benzoic Acid
Subject: Troubleshooting & Method Development for Oxetane-Containing Benzoic Acid Derivatives Ticket ID: OX-MET-004 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary: The "Stability vs. Polarity" Paradox
As researchers in drug discovery, you likely selected the 4-(Oxetan-3-yloxy)benzoic acid scaffold because the oxetane ring acts as a superior bioisostere for gem-dimethyl or carbonyl groups—improving solubility and blocking metabolic soft spots. However, this structural advantage introduces a unique analytical paradox:
-
The Stability Trap: The oxetane ring, while stable at physiological pH, is susceptible to acid-catalyzed ring opening during standard protein precipitation.
-
The Polarity Trap: The combination of a carboxylic acid and an ether-linked oxetane creates a highly polar molecule. Its primary metabolites (diols and acyl glucuronides) are even more polar, often eluting in the void volume of standard C18 columns.
This guide addresses these specific failure points with verified protocols.
Module 1: Sample Preparation & Stability
User Question: I am seeing low recovery and extra peaks in my plasma samples after protein precipitation with 10% TCA. Is the compound unstable?
Technical Diagnosis: Yes. While 3,3-disubstituted oxetanes are relatively robust, the ether linkage in 4-(Oxetan-3-yloxy)benzoic acid can facilitate ring opening under strong acidic conditions (pH < 2), especially when combined with the heat generated during exothermic mixing or evaporation. Trichloroacetic acid (TCA) and high concentrations of strong acids are destructive.
Troubleshooting Protocol: The "Soft-Crash" Technique
| Parameter | Standard Protocol (AVOID) | Optimized Protocol (RECOMMENDED) | Mechanism |
| Precipitation Agent | 10% TCA or 5% Perchloric Acid | Acetonitrile (ACN) or Methanol (MeOH) | Avoids protonation of the oxetane oxygen. |
| Acidifier | 1% Formic Acid / HCl | None or 0.1% Acetic Acid | Weak acids minimize hydrolysis risk. |
| Temperature | Room Temp / 40°C Evaporation | Ice-Cold (4°C) processing | Kinetic stabilization of the ring. |
| Reconstitution | 0.1% Formic Acid in Water | 10mM Ammonium Acetate (pH 4.5) | Buffering prevents auto-catalysis by the benzoic acid moiety. |
Step-by-Step "Soft-Crash" Workflow:
-
Aliquot 50 µL plasma into a chilled 96-well plate.
-
Add 150 µL ice-cold Acetonitrile (containing internal standard). Do not add acid.
-
Vortex gently for 2 minutes; centrifuge at 4,000g for 10 min at 4°C.
-
Transfer supernatant. If evaporation is required, use Nitrogen at ambient temperature , not heat.
-
Reconstitute in 10mM Ammonium Acetate : Acetonitrile (90:10) .
Module 2: Chromatographic Separation
User Question: My parent compound elutes fine, but I suspect I'm missing the metabolites. They likely co-elute with the solvent front. How do I retain them?
Technical Diagnosis: The metabolic fate of this scaffold involves two major pathways that drastically increase polarity:
-
Hydrolysis (mEH): Microsomal Epoxide Hydrolase opens the oxetane ring to form a diol .[1]
-
Conjugation (UGT): The benzoic acid moiety forms an acyl glucuronide .
These metabolites are too polar for standard C18 retention.
Troubleshooting Protocol: Orthogonal Separations
Option A: Modified Reverse Phase (For Parent + Diol)
-
Column: Waters HSS T3 or Phenomenex Kinetex Biphenyl (High aqueous stability).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Avoid pH < 3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 0% B for 1 min to trap polar species.
Option B: HILIC (For Glucuronides)
-
Column: ZIC-pHILIC (Polymeric zwitterionic).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B (Inverse gradient).
-
Why: HILIC retains polar glucuronides and separates the diol isomers effectively.
Module 3: Mass Spectrometry & Metabolite ID
User Question: I see a transition of -44 Da in my MS fragmentation. Is this real?
Technical Diagnosis: Yes. A neutral loss of 44 Da (C₂H₄O) is the signature fragmentation of the oxetane ring. However, you must distinguish between in-source fragmentation (artifact) and metabolic degradation.
Metabolic Pathway Visualization The following diagram illustrates the critical metabolic junctions (mEH vs. CYP) and the resulting analytical targets.
Figure 1: Predicted metabolic fate of 4-(Oxetan-3-yloxy)benzoic acid. Note that the oxetane ring often blocks CYP oxidation but becomes a substrate for microsomal Epoxide Hydrolase (mEH).
MS Tuning Guide:
-
Source Temp: Keep < 450°C to prevent thermal ring opening.
-
Polarity: Negative mode (ESI-) is preferred for the benzoic acid moiety (COO-).
-
MRM Transitions:
-
Parent: [M-H]⁻ → [M-H-CO₂]⁻ (Decarboxylation) or [M-H-C₂H₄O]⁻ (Oxetane loss).
-
Diol Metabolite: [M+18-H]⁻. Watch for water loss in source mimicking the parent.
-
Module 4: Decision Tree for Method Development
Use this logic flow to select the correct analytical strategy based on your specific assay goals.
Figure 2: Analytical decision matrix. For Metabolite ID, orthogonal chromatographic methods (HILIC + RP) are required to capture the full polarity span.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
-
St-Jean, G., et al. (2018). Oxetane Ring Opening: A Challenge in the Development of Acid-Stable Drugs. Journal of Medicinal Chemistry.
-
Duncton, M. A. (2016). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry.
-
Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling of Carboxylic Acid-Containing Drugs. Drug Metabolism and Disposition.[2]
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. ACS Medicinal Chemistry Letters.
Sources
Technical Support Center: High-Purity Synthesis of 4-(Oxetan-3-yloxy)benzoic Acid
Current Status: Operational Topic: Impurity Reduction & Process Optimization Target Molecule: 4-(Oxetan-3-yloxy)benzoic acid Critical Alert: Acid Sensitivity (Oxetane Ring Strain ~107 kJ/mol)
Core Directive: The Stability Paradox[1]
The synthesis of 4-(oxetan-3-yloxy)benzoic acid presents a specific chemical paradox: you must generate a free carboxylic acid (typically requiring acidification) while preserving an oxetane ring that is fundamentally unstable to acid.
The oxetane ring is a strained 4-membered ether.[1] Unlike tetrahydrofuran (THF), it functions as a "loaded spring." Under acidic conditions (pH < 3), the oxygen atom protonates, triggering rapid ring-opening to form 3-hydroxypropyl ether impurities .
The Golden Rule: Never subject this molecule to strong mineral acids (HCl,
Validated Synthetic Protocols
To minimize impurities, you must choose the correct synthetic pathway. We recommend Route A (
Route A: Displacement (Recommended)
Best for: High purity, easier workup.
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 3-Iodooxetane (1.2 eq),
(2.0 eq). -
Solvent: DMF or DMSO (Anhydrous).
-
Conditions: 60°C, 12–16 hours.
-
Hydrolysis (The Critical Step):
-
Treat the intermediate ester with LiOH (3.0 eq) in THF/Water (3:1).
-
Stir at Room Temperature (Do not heat).
-
Workup: Cool to 0°C. Carefully adjust pH to 5.0–5.5 using 1M Citric Acid . Do not use HCl. Extract immediately with EtOAc.
-
Route B: Mitsunobu Coupling
Best for: Small scale, or if 3-iodooxetane is unavailable.
-
Reagents: Methyl 4-hydroxybenzoate, Oxetan-3-ol,
, DIAD/DEAD. -
Major Impurity Risk: Triphenylphosphine oxide (TPPO) and reduced hydrazine.
-
Mitigation: Use polymer-bound
or perform a precipitation workup (see Troubleshooting).
Troubleshooting & FAQs
Q1: I see a new spot on TLC (more polar) after workup. What is it?
Diagnosis: This is likely the ring-opened diol impurity (4-(3-hydroxy-2-(hydroxymethyl)propoxy)benzoic acid). Root Cause: Your workup was too acidic. Technical Fix:
-
Immediate: Check the pH of your aqueous layer. If it is < 3, the damage is done.
-
Prevention: Switch from HCl to Citric Acid or Phosphate Buffer (pH 5.5) for the neutralization step. The carboxylic acid (
) will precipitate or extract into organic solvent at pH 5, while the oxetane remains stable.
Q2: I cannot remove Triphenylphosphine Oxide (TPPO) from my Mitsunobu reaction.
Diagnosis: TPPO co-elutes with the product or smears on the column. Technical Fix:
-
The
Method: Dissolve the crude mixture in DCM/Ether. Add anhydrous (approx 2 eq). TPPO forms a complex ( ) which precipitates as a solid. Filter it off. -
Saponification First: If the TPPO is stubborn, proceed directly to the ester hydrolysis. The free acid product becomes much more polar than TPPO, allowing for easy separation via basic extraction (wash organics with basic water, TPPO stays in organic; then carefully acidify aqueous layer to pH 5 to retrieve product).
Q3: My yield is low (<40%) using the route.
Diagnosis: Incomplete conversion due to the "Puckering Effect." Explanation: The oxetane ring is puckered.[2] Nucleophilic attack at the 3-position is sterically more demanding than on a flat system. Technical Fix:
-
Cesium Effect: Switch from
to . The larger Cesium cation improves the solubility of the phenoxide anion in DMF, increasing its nucleophilicity ("Naked Anion" effect). -
Temperature: Increase temperature to 65°C, but do not exceed 80°C , or polymerization will occur.
Visualized Mechanisms & Workflows
Diagram 1: The Stability Threshold
Caption: Pathways determining product integrity. Acidic pathways lead to irreversible ring opening.
Diagram 2: Impurity Removal Decision Tree
Caption: Logic flow for selecting the correct purification method based on observed impurities.
Impurity Profile Data
| Impurity Type | Source | Detection (TLC/LCMS) | Removal Strategy |
| Ring-Opened Diol | Acid hydrolysis of oxetane | High Polarity (Low Rf), M+18 mass shift | Cannot revert. Prevent by buffering aqueous workup to pH 5. |
| TPPO | Mitsunobu Reagent | UV active, co-elutes with esters | Precipitation with |
| Dimer/Oligomer | Thermal polymerization | Broad peaks, high molecular weight | Keep reaction Temp < 80°C. Dilute concentration. |
| Unreacted Phenol | Steric hindrance | Distinct aromatic UV, acidic | Wash organic layer with dilute base (if product is ester) or column chromatography. |
References
-
Wuitschik, G., et al. (2010).[3][4][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[4][5]
-
Bull, J. A., et al. (2016).[6][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][7] Chemical Reviews, 116(19), 12150–12233.[7]
-
Burkhard, J. A., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 4-(Oxetan-3-yloxy)benzoic Acid versus Traditional Benzoic Acid Derivatives in SAR Studies
Introduction: The Enduring Quest for Optimized Drug Scaffolds
In the landscape of drug discovery, the optimization of lead compounds through Structure-Activity Relationship (SAR) studies is a cornerstone of medicinal chemistry. The benzoic acid moiety is a ubiquitous scaffold, found in a vast array of therapeutic agents due to its synthetic tractability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] However, the inherent properties of the carboxylic acid group, such as its acidity (pKa), can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), including poor membrane permeability and rapid clearance. This has driven a continuous search for bioisosteric replacements that can mimic the key interactions of the carboxylic acid while offering improved physicochemical properties.
This guide provides an in-depth comparison of 4-(Oxetan-3-yloxy)benzoic acid with other commonly employed benzoic acid derivatives in the context of SAR studies. We will delve into the underlying principles of why the oxetane motif has emerged as a valuable tool for medicinal chemists, supported by experimental data and protocols to aid researchers in their drug design endeavors.
The Rise of the Oxetane Moiety: More Than Just a Bulky Ether
Oxetanes, four-membered oxygen-containing heterocycles, have gained significant traction in drug discovery as versatile molecular scaffolds.[3][4] Their unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows them to serve as effective isosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[5][6][7] When incorporated into a benzoic acid framework, specifically as a 3-yloxy substituent, the oxetane ring imparts a unique set of characteristics that can profoundly influence a molecule's biological activity and pharmacokinetic profile.
Key Physicochemical Advantages of the Oxetane Moiety:
-
Modulation of Physicochemical Properties: The incorporation of an oxetane ring can significantly alter key properties such as polarity, lipophilicity (LogP/LogD), and metabolic stability.[3][4] This allows for fine-tuning of a drug candidate's ADME profile.
-
Improved Aqueous Solubility: The polar nature of the oxetane's oxygen atom can lead to enhanced aqueous solubility, a critical factor for oral bioavailability.[4][8]
-
Enhanced Metabolic Stability: Oxetanes can improve metabolic stability by blocking sites of metabolism or redirecting metabolic clearance away from cytochrome P450 enzymes.[3][4][8]
-
Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane can decrease the pKa of nearby basic groups, which can be advantageous in reducing off-target effects, such as hERG inhibition.[3]
Comparative Analysis: 4-(Oxetan-3-yloxy)benzoic Acid vs. Other Benzoic Acid Derivatives
To understand the practical implications of choosing 4-(Oxetan-3-yloxy)benzoic acid, let's compare its properties and performance with other commonly used benzoic acid derivatives in SAR studies.
| Derivative | Key Feature/Rationale for Use | Potential Advantages | Potential Liabilities |
| 4-Hydroxybenzoic acid | Simple, readily available starting material. The hydroxyl group can act as a hydrogen bond donor and acceptor. | Ease of synthesis and derivatization. | Can be prone to rapid metabolism (glucuronidation, sulfation). |
| 4-Methoxybenzoic acid | Masks the polar hydroxyl group, increasing lipophilicity. | Improved membrane permeability compared to the hydroxy analog. | Can be metabolically labile (O-demethylation). The methyl group offers limited vectors for further modification. |
| 4-Aminobenzoic acid | Introduces a basic center, allowing for salt formation and different interactions with the target. | Can form ionic bonds with acidic residues in the target protein. | Can be susceptible to oxidation and may have toxicity concerns (e.g., aniline-like toxicity). |
| 4-Fluorobenzoic acid | The fluorine atom is a small, lipophilic substituent that can block metabolism and modulate pKa. | Increased metabolic stability and potential for improved binding affinity through halogen bonding. | Can alter electronic properties of the aromatic ring, potentially impacting target interactions. |
| 4-(Oxetan-3-yloxy)benzoic acid | Introduces a polar, three-dimensional, and metabolically stable group. | Improved solubility and metabolic stability. The oxetane ring provides a unique vector for exploring chemical space.[3][4][8] | Synthesis can be more complex than simpler derivatives. Potential for unexpected isomerization of the oxetane ring under certain conditions.[9] |
Quantitative Data Summary
While specific experimental data for direct, side-by-side comparisons across a single biological target are often proprietary, we can compile representative physicochemical properties from various sources to illustrate the trends discussed.
| Compound | Molecular Weight | Calculated LogP | TPSA (Ų) |
| 4-Hydroxybenzoic acid | 138.12 | 1.58 | 57.53 |
| 4-Methoxybenzoic acid | 152.15 | 1.89 | 35.53 |
| 4-Aminobenzoic acid | 137.14 | 0.83 | 63.32 |
| 4-Fluorobenzoic acid | 140.11 | 1.76 | 37.30 |
| 4-(Oxetan-3-yloxy)benzoic acid | 194.18 | 1.4986[10] | 55.76 |
Note: LogP and TPSA values are calculated and can vary between different software packages. The data presented here is for comparative purposes.
Experimental Protocols for SAR Evaluation
A robust SAR study relies on a suite of well-designed experiments to quantify the impact of structural modifications. Below are standardized protocols for key assays.
Determination of Physicochemical Properties
a) pKa Determination
The ionization constant (pKa) is a critical parameter influencing a compound's solubility, permeability, and target binding.[11][12]
-
Method: Potentiometric titration is a common and accurate method.[13]
-
Protocol:
-
Dissolve a precise amount of the test compound in a suitable co-solvent system (e.g., methanol/water) to a final concentration of 1-10 mM.
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
b) Lipophilicity (LogD) Determination
LogD (the distribution coefficient at a specific pH) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.
-
Method: The shake-flask method using n-octanol and a buffered aqueous solution is the gold standard.
-
Protocol:
-
Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).
-
Dissolve the test compound in the buffered solution.
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro Biological Assays
The choice of biological assays is target-dependent. Here are general frameworks for common assay types.
a) Target Binding Assay (e.g., Radioligand Binding Assay)
This assay measures the affinity of a compound for its biological target.
-
Protocol:
-
Prepare a reaction mixture containing the target protein (e.g., receptor preparation), a radiolabeled ligand with known affinity, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
b) Cell-Based Functional Assay
This assay measures the effect of a compound on the biological function of a target in a cellular context.[14][15][16]
-
Protocol (Example: GPCR-mediated cAMP accumulation):
-
Plate cells expressing the target GPCR in a multi-well plate.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with an agonist for the target receptor.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Plot the cAMP concentration versus the test compound concentration to determine the EC50 (effective concentration to elicit 50% of the maximal response) or IC50 (for antagonists).
-
In Vitro ADME Profiling
a) Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Protocol:
-
Prepare an incubation mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and the test compound.
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Visualizing the Workflow and Rationale
Workflow for Comparative SAR Studies
Caption: A typical workflow for the comparative evaluation of benzoic acid derivatives in an SAR study.
Conceptual Comparison of Bioisosteres
Caption: Conceptual comparison of benzoic acid with common bioisosteric replacements.
Conclusion and Future Perspectives
The strategic incorporation of an oxetane moiety, as exemplified by 4-(Oxetan-3-yloxy)benzoic acid, offers a compelling strategy to overcome the inherent limitations of traditional benzoic acid derivatives in drug discovery. The ability of the oxetane to favorably modulate physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity, makes it an invaluable tool for medicinal chemists.[3][4][8] While the synthesis of oxetane-containing building blocks may present a greater challenge than their simpler counterparts, the potential rewards in terms of improved drug-like properties often justify the investment. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, we can expect to see the even more widespread application of innovative scaffolds like oxetanes in the design of next-generation therapeutics.
References
-
Taylor & Francis. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]
-
ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
AA Blocks. (n.d.). 1554650-83-7 | MFCD26521371 | 4-(OXETAN-3-YL)BENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2025, September 11). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
Natural Products Chemistry & Research. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
-
Bentham Science Publishers. (2019, March 1). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
-
ASM Journals. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
PubMed. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-3-(octanoyloxy)benzoic acid | C15H19NO6 | CID 20112083. Retrieved from [Link]
-
ResearchGate. (2025, November 28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF. Retrieved from [Link]
-
PubMed. (2025, February 13). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]
-
ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. Retrieved from [Link]
-
bioRxiv. (2022, February 3). Development and optimisation of a high-throughput screening assay for in vitro anti–SARS-CoV-2 activity: evaluation of 5676 phase 1 passed structures. Retrieved from [Link]
-
Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2023, September 15). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. Retrieved from [Link]
-
eScholarship.org. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
-
Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
STM Journals. (n.d.). In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia. Retrieved from [Link]
-
PubMed Central. (2021, February 28). Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemscene.com [chemscene.com]
- 11. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
